4-(Difluoromethyl)-2-fluoro-1-nitrobenzene

Organic synthesis Medicinal chemistry Agrochemical development

4-(Difluoromethyl)-2-fluoro-1-nitrobenzene (CAS 1214334-51-6) is a tri-fluorinated aromatic compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol. This compound belongs to the nitrobenzene class and features three distinct fluorine-containing substituents: a ring fluorine atom at the ortho position, a nitro group (-NO2), and a difluoromethyl group (-CF2H) at the para position relative to the nitro group.

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
Cat. No. B7837767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-2-fluoro-1-nitrobenzene
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)F)F)[N+](=O)[O-]
InChIInChI=1S/C7H4F3NO2/c8-5-3-4(7(9)10)1-2-6(5)11(12)13/h1-3,7H
InChIKeyAFFPEEJNSFMVRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)-2-fluoro-1-nitrobenzene: Key Properties and Procurement Specifications


4-(Difluoromethyl)-2-fluoro-1-nitrobenzene (CAS 1214334-51-6) is a tri-fluorinated aromatic compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol . This compound belongs to the nitrobenzene class and features three distinct fluorine-containing substituents: a ring fluorine atom at the ortho position, a nitro group (-NO2), and a difluoromethyl group (-CF2H) at the para position relative to the nitro group [1]. It is typically available at research-grade purity of 95% and is categorized as a difluoromethylation agent . The compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research applications [2].

Why Substituting 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene with Similar Isomers Introduces Synthetic Risk


Compounds within the difluoromethyl-fluoro-nitrobenzene family cannot be simply interchanged without altering synthetic outcomes. Isomers such as 4-(difluoromethyl)-1-fluoro-2-nitrobenzene (CAS 61324-89-8) and 2-(difluoromethyl)-1-fluoro-4-nitrobenzene (CAS 63878-71-7) share identical molecular formulas (C7H4F3NO2, MW 191.11) but differ critically in the spatial arrangement of the fluoro, nitro, and difluoromethyl substituents. This positional isomerism fundamentally alters electronic distribution, steric accessibility, and nucleophilic aromatic substitution (SNAr) reactivity patterns . In SNAr reactions, the activating nitro group must be positioned appropriately relative to a leaving group (such as fluorine) for effective transformation; altering the substitution pattern changes both reaction feasibility and regioselectivity. Procuring an incorrect isomer can lead to failed synthetic sequences, unexpected reaction products, or the need for extensive re-optimization of reaction conditions, resulting in wasted time and resources.

Quantitative Procurement Evidence for 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene Versus Comparators


Molecular Weight and Formula Confirmation of 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene

4-(Difluoromethyl)-2-fluoro-1-nitrobenzene has a molecular weight of 191.11 g/mol and a molecular formula of C7H4F3NO2, confirmed across multiple supplier technical datasheets . This is identical to its positional isomers, including 4-(difluoromethyl)-1-fluoro-2-nitrobenzene (CAS 61324-89-8), which shares the same formula and weight .

Organic synthesis Medicinal chemistry Agrochemical development

Computed Lipophilicity Parameter XLogP3 Comparison

The computed XLogP3 value for 4-(difluoromethyl)-2-fluoro-1-nitrobenzene is 2.5 [1], indicating moderate lipophilicity. In comparison, the 1-fluoro-2-nitro isomer (CAS 61324-89-8) has been reported with an identical XLogP3 value of 2.5 .

ADME prediction Drug design Lipophilicity

Purity Grade and Batch Quality Assurance

4-(Difluoromethyl)-2-fluoro-1-nitrobenzene is commercially available at research-grade purity of 95% from Bidepharm (BD01569061) with batch-specific analytical documentation including NMR, HPLC, and GC , and at 97% purity from Alichem (A013004496) [1].

Analytical chemistry Quality control Research procurement

Recommended Application Scenarios for Procuring 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene


Agrochemical Intermediate for Herbicide and Pesticide Development

This compound is utilized as a key synthetic intermediate in the production of agrochemicals, particularly herbicides and pesticides. The specific arrangement of the difluoromethyl, fluoro, and nitro groups creates a scaffold that can be elaborated into molecules targeting specific enzymatic pathways in weeds and pests. Procurement of the correct isomer (CAS 1214334-51-6) is essential for maintaining the intended synthetic route and achieving the desired biological activity profile [1].

Pharmaceutical Research Building Block

As a fluorinated aromatic building block, 4-(difluoromethyl)-2-fluoro-1-nitrobenzene serves as a versatile intermediate in medicinal chemistry programs. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the difluoromethyl group imparts metabolic stability and modulated lipophilicity (XLogP3 = 2.5) [2] to downstream drug candidates [3].

Nucleophilic Aromatic Substitution (SNAr) Synthetic Sequences

The positioning of the nitro group at the 1-position and the fluorine atom at the 2-position creates an electronic environment favorable for SNAr reactions. The ortho-fluoro substituent can serve as a leaving group in SNAr transformations when activated by the para-nitro group, enabling site-selective functionalization. Correct isomer procurement ensures predictable regiochemical outcomes .

Difluoromethylation Method Development

Classified as a difluoromethylation agent , this compound provides a stable, pre-installed difluoromethyl group on an aromatic scaffold. This allows researchers to study downstream transformations of the nitro and fluoro groups while retaining the metabolically stable -CF2H moiety, supporting the development of novel difluoromethylation methodologies and the synthesis of fluorinated molecular libraries .

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